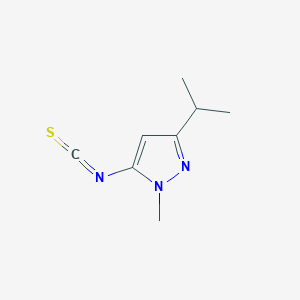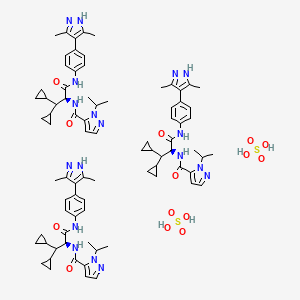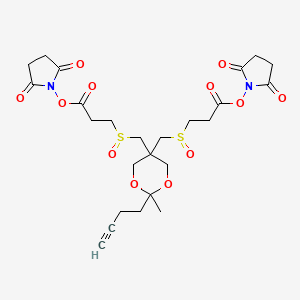
(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an amino acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of 3-aminopyrroles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
化学反应分析
Types of Reactions
(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyridine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens and nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the amino and pyridine moieties.
科学研究应用
(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid has several scientific research applications:
作用机制
The mechanism of action of (3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may act as an inhibitor of receptor tyrosine kinases, thereby affecting cell signaling and growth .
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: An alanine derivative with similar structural features.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring fused to a pyrimidine ring, exhibiting diverse biological activities.
Substituted 3-(pyridin-2-yl)phenylamino derivatives: These compounds have herbicidal activity and are structurally related to (3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid.
Uniqueness
This compound is unique due to its specific configuration and the presence of both amino and pyridine groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(4-pyridin-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c15-12(9-14(17)18)10-4-6-11(7-5-10)13-3-1-2-8-16-13/h1-8,12H,9,15H2,(H,17,18)/t12-/m1/s1 |
InChI 键 |
DYICSBWPWIHVKR-GFCCVEGCSA-N |
手性 SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)[C@@H](CC(=O)O)N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)





![4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)

![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B13907863.png)



![3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13907880.png)
